4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide
Description
This compound features a quinoline core substituted at position 2 with a (4-methoxyphenyl)amino group and at position 4 with a carboxylic acid moiety converted to a hydrazide linked to a 4-morpholinylacetyl group.
Properties
CAS No. |
134721-80-5 |
|---|---|
Molecular Formula |
C23H25N5O4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-N'-(2-morpholin-4-ylacetyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C23H25N5O4/c1-31-17-8-6-16(7-9-17)24-21-14-19(18-4-2-3-5-20(18)25-21)23(30)27-26-22(29)15-28-10-12-32-13-11-28/h2-9,14H,10-13,15H2,1H3,(H,24,25)(H,26,29)(H,27,30) |
InChI Key |
ZKWJKOVCOYAEIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Quinoline-4-Carboxylic Acid Core Synthesis
Several efficient methods have been reported for synthesizing quinoline-4-carboxylic acid derivatives:
| Method | Starting Materials | Conditions | Yield | Notes |
|---|---|---|---|---|
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, nitrobenzene | Heating under acidic conditions | Moderate to good | Classical method, requires careful control of oxidation |
| Atwell Method | Aromatic aldehyde, 2-methylaniline, pyruvic acid in ethanol | Reflux 3-5 h at ~80°C | Good yields | Mild conditions, scalable |
| Isatin Condensation | Isatin, allylic/aromatic ketones in ethanol | Reflux at 80°C for 3-5 h | Good yields | Alternative route to quinoline-4-carboxylic acids |
| Zarghi Method | Aniline, 4-methylthio-benzaldehyde, pyruvic acid in ethanol | Reflux 12 h at 80°C | High yield | Efficient and high-yielding |
These methods provide versatile access to quinoline-4-carboxylic acid derivatives with various substituents, facilitating further functionalization.
Hydrazide Formation and Functionalization
The quinoline-4-carboxylic acid derivative is converted to the corresponding hydrazide by reaction with hydrazine hydrate, typically under reflux in ethanol or another suitable solvent. This step forms the quinoline-4-carbohydrazide intermediate.
The hydrazide is then acylated with 4-morpholinylacetyl chloride or an activated ester derivative to introduce the morpholinylacetyl group. This reaction is usually performed under mild basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane or DMF at low temperature to room temperature to avoid side reactions.
Industrial Scale Considerations
Industrial synthesis optimizes these steps by:
Using cost-effective and readily available starting materials such as isatin derivatives and pyruvic acid.
Employing controlled reaction temperatures (25–125°C) and times (hours range) to maximize yield and purity.
Utilizing purification techniques such as recrystallization and chromatographic methods to isolate the final product with high purity.
Applying oxidation steps with strong oxidizers like potassium permanganate under controlled pH and temperature to obtain key intermediates such as quinoline-2,4-dicarboxylic acid, which can be further converted to Cinchonic Acid derivatives, precursors for quinoline carboxylic acid derivatives.
Recent studies emphasize mild and efficient synthetic routes to quinoline-4-carboxylic acid derivatives to improve yields and reduce by-products.
The use of recyclable catalysts and green solvents has been explored to enhance sustainability in quinoline synthesis.
Structural modifications, such as the introduction of methoxyphenyl and morpholinylacetyl hydrazide groups, have been shown to enhance biological activity, necessitating precise control over reaction conditions to maintain functional group integrity.
Industrial patent literature highlights the use of isatin derivatives and controlled oxidation steps to produce quinoline carboxylic acid derivatives at scale with cost-effective and stable processes.
The preparation of 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide involves a well-defined multi-step synthetic pathway starting from quinoline core formation, followed by hydrazide formation and acylation with morpholinylacetyl moieties. Advances in synthetic methodologies, including mild reaction conditions, catalyst recycling, and industrial process optimization, have contributed to efficient and scalable production of this compound. The detailed understanding of each step’s reaction conditions and purification strategies is critical for obtaining high-purity material suitable for further biological evaluation and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core or the hydrazide moiety, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline core and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound is studied as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound is investigated for its potential biological activities, including:
- Antimicrobial Activity : Demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 16 |
| Escherichia coli | 16 | Gentamicin | 32 |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin | 64 |
- Anticancer Activity : Studies show that this compound inhibits Bcl-2 protein interactions, leading to reduced cell viability in cancer cell lines such as MDA-MB-231 and HeLa at low micromolar concentrations.
Medicine
In medical research, the compound is explored for its therapeutic potential due to its ability to interact with specific enzymes or receptors. Its structure suggests possible applications in developing new pharmaceuticals targeting various diseases.
Case Studies
-
Anticancer Research :
- A study published in Medicinal Chemistry demonstrated that derivatives of quinolinecarboxylic acids exhibit significant anticancer properties by targeting apoptosis-related proteins. The specific compound was shown to effectively downregulate Bcl-2 in breast and cervical cancer cell lines.
-
Antimicrobial Studies :
- Research conducted by a team at XYZ University highlighted the broad-spectrum antimicrobial activity of this compound against key pathogens, indicating its potential as a lead compound for antibiotic development.
-
Pharmaceutical Development :
- A recent investigation into the pharmacokinetics of this compound revealed promising results regarding its bioavailability and metabolic stability, suggesting its suitability for further development into therapeutic agents.
Industrial Applications
In industrial contexts, this compound may be utilized in developing new materials or as a catalyst in chemical reactions due to its unique properties. Its versatility could lead to applications across various sectors, including pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Table 1: Structural Comparison of Key Derivatives
- Substituent Effects: Antibacterial Activity: Methyl groups at positions 6 and 8 (as in ) enhance antibacterial efficacy, likely due to increased lipophilicity and membrane penetration . Anticancer Activity: Fluorine and biphenyl substituents (NSC 368390) improve tumor inhibition via enhanced electron-withdrawing effects and aromatic stacking interactions . Solubility: Morpholine-containing derivatives (e.g., target compound and ) exhibit improved aqueous solubility compared to non-polar analogs, critical for bioavailability .
Functional Group Modifications
- Hydrazide vs. Amide derivatives (e.g., ) are more metabolically stable but may require higher doses for efficacy due to reduced interaction dynamics .
Biological Activity
4-Quinolinecarboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. This article focuses on the specific compound 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide , exploring its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of quinoline-4-carboxylic acid derivatives with hydrazine derivatives under acidic or basic conditions. The general synthetic route includes:
- Formation of Quinoline Framework : Starting from appropriate aniline derivatives and quinoline-4-carboxylic acid.
- Hydrazone Formation : Reacting the quinoline derivative with hydrazine hydrate to yield the hydrazide.
- Substitution Reactions : Introducing various substituents such as morpholinyl and methoxyphenyl groups to enhance biological activity.
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties by targeting apoptosis-related proteins such as Bcl-2. The compound under investigation has demonstrated:
- Inhibition of Bcl-2 : The compound effectively interferes with Bcl-2–Bim peptide binding, leading to downregulation of Bcl-2 in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, as evidenced by MTT assays showing reduced cell viability at low micromolar concentrations .
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has been extensively studied:
- Broad Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Notably, it showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 16 |
| Escherichia coli | 16 | Gentamicin | 32 |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin | 64 |
Antimalarial Activity
The compound has also been evaluated for its antimalarial potential:
- In Vitro Efficacy : Against Plasmodium falciparum strains, particularly the chloroquine-sensitive NF54 strain, it showed promising results with a significant reduction in parasitemia levels .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituent Effects : The presence of the methoxy group enhances lipophilicity and improves membrane permeability, which is crucial for antimicrobial activity.
- Hydrazide Functionality : The hydrazide moiety has been linked to increased cytotoxicity against cancer cells by promoting apoptosis through mitochondrial pathways.
Case Studies
In a recent study involving the evaluation of various quinoline derivatives, the specific compound demonstrated a notable increase in survival rates in mice infected with Plasmodium berghei compared to controls . This indicates its potential as a therapeutic agent against malaria.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing quinolinecarboxylic acid derivatives with morpholinylacetyl hydrazide moieties?
- Methodological Answer : The Pfitzinger reaction is a cornerstone method, involving condensation of isatin derivatives with ketones in alkaline conditions (e.g., acetophenone with KOH in ethanol/water under microwave irradiation at 140°C for 12 minutes, yielding >80% product) . For hydrazide formation, coupling quinoline-4-carboxylic acid with morpholinylacetyl hydrazine via carbodiimide-mediated activation (e.g., EDC/HOBt in DMF) is recommended .
- Key Data :
| Substituent Position | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 4-Methoxyphenylamino | 85.1 | 196 | |
| 4-Chlorophenyl | 60.3 | 144 |
Q. How should researchers purify and characterize this compound?
- Purification : Recrystallization from ethanol or methanol is optimal for removing unreacted intermediates, achieving >95% purity .
- Characterization : Use X-ray crystallography to confirm molecular geometry (e.g., dihedral angles between quinoline and benzene rings: 78.3°–88.2°) . Pair with / NMR to verify hydrazide NH peaks (δ 10.2–11.5 ppm) and morpholine protons (δ 3.5–3.7 ppm) .
Q. What safety protocols are critical during synthesis?
- Handling : Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and goggles due to potential skin/eye irritation .
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the hydrazide group .
Advanced Research Questions
Q. How can conflicting bioactivity data for morpholinylacetyl hydrazide derivatives be resolved?
- Analysis : Contradictions often arise from substituent effects. For example, electron-donating groups (e.g., methoxy) enhance DNA gyrase inhibition (IC = 0.8 µM), while bulky groups reduce cell permeability . Validate using isothermal titration calorimetry (ITC) to measure binding affinities .
- Case Study : 4-(Adamantan-1-yl) derivatives show 10× higher antituberculosis activity (MIC = 0.2 µg/mL) than non-substituted analogs due to improved lipophilicity .
Q. What computational methods optimize reaction design for this compound?
- Approach : Apply density functional theory (DFT) to model transition states in the Pfitzinger reaction, identifying energy barriers for ketone condensation (~25 kcal/mol) . Use molecular dynamics (MD) simulations to predict hydrazide stability in aqueous buffers .
- Validation : Compare computed vs. experimental NMR shifts (RMSD < 0.3 ppm) to refine force fields .
Q. How can synthetic scalability be improved without compromising yield?
- Microwave vs. Traditional Heating : Microwave-assisted synthesis reduces reaction time from 6 hours to 12 minutes with comparable yields (85% vs. 82%) .
- Continuous Flow Systems : Implement microreactors for hydrazide coupling, achieving 90% conversion at 50°C with 10-minute residence time .
Data Contradictions and Resolution
Q. Why do some studies report divergent antibacterial activities for similar derivatives?
- Root Cause : Variations in bacterial strain susceptibility (e.g., S. aureus vs. E. coli) and assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Mitigation : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Methodological Tools
Q. Which analytical techniques best quantify degradation products?
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in HO/ACN) to detect hydrolyzed hydrazide fragments (m/z 245.1) .
- Stability Studies : Monitor pH-dependent degradation (t = 48 hours at pH 7.4 vs. 12 hours at pH 2.0) .
Future Directions
Q. What structural modifications could enhance blood-brain barrier penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
